molecular formula C12H8BrN3S B6599687 5-(6-bromonaphthalen-2-yl)-4H-1,2,4-triazole-3-thiol CAS No. 1549304-75-7

5-(6-bromonaphthalen-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B6599687
CAS No.: 1549304-75-7
M. Wt: 306.18 g/mol
InChI Key: HQGYXBDGTHSDFZ-UHFFFAOYSA-N
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Description

5-(6-Bromonaphthalen-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted at the 5-position with a 6-bromonaphthalen-2-yl group and a thiol (-SH) group at the 3-position. The bromonaphthalene moiety likely enhances lipophilicity and π-π stacking interactions, which can influence binding to biological targets or material surfaces .

Properties

IUPAC Name

5-(6-bromonaphthalen-2-yl)-1,2-dihydro-1,2,4-triazole-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN3S/c13-10-4-3-7-5-9(2-1-8(7)6-10)11-14-12(17)16-15-11/h1-6H,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQGYXBDGTHSDFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)C=C1C3=NC(=S)NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-bromonaphthalen-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 6-bromonaphthalene-2-carboxylic acid with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the triazole ring, yielding the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(6-Bromonaphthalen-2-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The bromonaphthalene moiety can be reduced to form the corresponding naphthalene derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, potassium thiocyanate, or sodium methoxide.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Naphthalene derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

5-(6-bromonaphthalen-2-yl)-4H-1,2,4-triazole-3-thiol has been investigated for its potential as:

  • Antimicrobial Agent : The compound exhibits activity against various bacterial strains.
  • Antifungal Agent : Studies have shown effectiveness against fungal pathogens.
  • Anticancer Properties : Research indicates that it may inhibit cancer cell proliferation. For instance, a study highlighted the synthesis of naphthalene-substituted triazole derivatives that demonstrated significant cytotoxicity against breast cancer cells (MDA-MB-231) and suppressed tumor growth in vivo .

Materials Science

The compound is also explored in the development of:

  • Organic Semiconductors : Its unique electronic properties make it suitable for applications in organic electronics.
  • Light-emitting Materials : The bromonaphthalene moiety contributes to photophysical properties beneficial for optoelectronic devices.

Organic Synthesis

In organic synthesis, this compound serves as:

  • Building Block : It is utilized for synthesizing more complex heterocyclic compounds.
  • Reagent in Chemical Reactions : The thiol group allows for various substitution reactions, enhancing its utility in synthetic pathways.

Anticancer Activity Evaluation

A notable study synthesized a series of naphthalene-substituted triazoles and evaluated their anticancer activity. The compound identified as 6a demonstrated remarkable cytotoxic effects on MDA-MB-231 cells by inducing apoptosis and arresting the cell cycle. In vivo tests showed that it effectively suppressed tumor growth without apparent toxicity at specified doses .

Mechanism of Action

The mechanism of action of 5-(6-bromonaphthalen-2-yl)-4H-1,2,4-triazole-3-thiol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its triazole and bromonaphthalene moieties. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Effects

The biological and chemical properties of 4H-1,2,4-triazole-3-thiol derivatives are highly dependent on substituents at the 4- and 5-positions. Below is a comparative analysis of key analogs:

Compound Name Substituents (Position 4, 5) Molecular Weight Key Properties/Activities References
5-(4-Nitrophenyl)-4H-1,2,4-triazole-3-thiol 4-Amino, 5-(4-nitrophenyl) 237.24 g/mol Precursor for Schiff base synthesis
5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol 4-Phenyl, 5-(4-bromophenyl) 284.18 g/mol Antimicrobial, anticonvulsant activities
5-(4-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol 4-H, 5-(4-methoxyphenyl) 207.25 g/mol Antiradical activity, building block
5-(Pyridin-4-yl)-4H-1,2,4-triazole-3-thiol 4-H, 5-(pyridin-4-yl) 178.20 g/mol Anti-tuberculosis activity
5-(Thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol 4-H, 5-(thiophen-2-ylmethyl) 211.29 g/mol Tuberculostatic effect

Physicochemical Properties

  • Lipophilicity : Bromine- and naphthalene-containing derivatives (e.g., 5-(6-bromonaphthalen-2-yl)) display higher logP values (>3.5), favoring membrane permeability .
  • Thermal Stability : Methoxy- and ethoxyphenyl substituents enhance thermal stability (decomposition temperatures >250°C) due to electron-donating effects .
  • Solubility : Pyridinyl and morpholine-sulfonyl groups improve aqueous solubility, critical for drug formulation .

Key Research Findings

Substituent-Driven Activity : Bromine and nitro groups at the para position of phenyl rings amplify antimicrobial potency by 2–4-fold compared to methoxy or methyl groups .

Hybridization Efficacy : Pyrrole-triazole hybrids (e.g., 5-(pyridin-4-yl)-triazole-thiol) show 10–100× higher anti-tuberculosis activity than parent compounds .

Correlation with Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -Br) increase corrosion inhibition efficiency by promoting adsorption on metal surfaces .

Biological Activity

5-(6-bromonaphthalen-2-yl)-4H-1,2,4-triazole-3-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including antimicrobial, anticancer, and antifungal properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a unique structure that combines a brominated naphthyl group with a triazole ring and a thiol group. Its molecular formula is C12H8BrN3SC_{12}H_8BrN_3S with a molecular weight of 300.18 g/mol. The presence of the triazole and thiol functional groups contributes to its reactivity and biological activity.

PropertyValue
Molecular FormulaC12H8BrN3SC_{12}H_8BrN_3S
Molecular Weight300.18 g/mol
IUPAC NameThis compound

The mechanism of action for this compound is believed to involve interactions with specific enzymes or receptors. The triazole ring can form hydrogen bonds with active site residues in target proteins, while the bromonaphthalene moiety may engage in hydrophobic interactions. These interactions can modulate enzyme activity or disrupt cellular processes, leading to various biological effects.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazole compounds exhibit significant antimicrobial properties. A study highlighted the antimicrobial activity of synthesized triazole derivatives against both Gram-positive and Gram-negative bacteria as well as yeasts. The results showed promising activity against various pathogens, suggesting potential applications in treating infections caused by resistant strains .

Case Study: Antimicrobial Efficacy

In one study, several derivatives were synthesized and tested for their antimicrobial efficacy. The results indicated that certain compounds demonstrated high inhibitory effects against Staphylococcus aureus and Escherichia coli. This underscores the potential of triazole derivatives in developing new antimicrobial agents .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Research has shown that compounds containing the triazole ring can exhibit cytotoxic effects on various cancer cell lines. For example, a study assessed the cytotoxicity of several triazole derivatives against human melanoma cells and found that some compounds significantly inhibited cell proliferation .

Case Study: Cytotoxicity Against Cancer Cells

In vitro studies have demonstrated that specific derivatives of this compound are more cytotoxic towards melanoma cell lines compared to other cancer types. These findings suggest that modifications to the triazole structure can enhance selectivity and potency against certain cancer cells .

Antifungal Activity

The compound has also shown antifungal properties in preliminary studies. Triazoles are known for their ability to inhibit fungal cytochrome P450 enzymes involved in ergosterol biosynthesis, making them effective antifungal agents. The synthesized derivatives have been tested against various fungal strains with positive results indicating their potential as antifungal treatments .

Summary of Biological Activities

Activity TypeObservations
AntimicrobialEffective against Gram-positive/negative bacteria
AnticancerCytotoxic effects on melanoma and other cancer cells
AntifungalInhibition of fungal growth; potential as antifungals

Q & A

Basic: What are the standard synthetic routes for 5-(6-bromonaphthalen-2-yl)-4H-1,2,4-triazole-3-thiol, and how are intermediates characterized?

The compound is typically synthesized via cyclocondensation of thiosemicarbazides with bromonaphthalene derivatives, followed by oxidation or alkylation steps. Key intermediates (e.g., thiosemicarbazides) are characterized using elemental analysis , ¹H-NMR , and LC-MS to confirm purity and structural integrity . For example, alkylation reactions often employ bromoalkanes or aryl bromides in polar solvents (e.g., ethanol or DMF) under reflux, with progress monitored via TLC . Post-synthesis, recrystallization in ethanol/water mixtures is common for purification .

Advanced: How can reaction conditions be optimized to improve yields in S-alkylation of triazole-thiol derivatives?

Optimization involves evaluating solvent polarity, temperature, and base selection. For instance, using K₂CO₃ in DMF at 80°C enhances nucleophilic substitution efficiency during S-alkylation. Steric hindrance from bulky substituents on the bromonaphthalene moiety may require prolonged reaction times (24–48 hours) . Kinetic studies using HPLC or GC-MS can identify side products (e.g., disulfides) and guide adjustments to stoichiometry or catalyst use .

Basic: What spectroscopic techniques are essential for confirming the structure of this compound?

¹H-NMR is critical for verifying aromatic proton environments (e.g., bromonaphthalene protons at δ 7.5–8.5 ppm) and thiol proton absence post-alkylation. IR spectroscopy confirms C-S (∼650 cm⁻¹) and triazole ring (∼1500 cm⁻¹) stretches. Elemental analysis validates C, H, N, and S content within ±0.4% theoretical values .

Advanced: How can contradictions in biological activity data between similar triazole-thiol derivatives be resolved?

Discrepancies often arise from variations in substituent electronic effects or assay conditions. For example, electron-withdrawing groups (e.g., -Br) may enhance antimicrobial activity but reduce solubility. A systematic approach includes:

  • Comparative molecular docking to assess binding affinity differences (e.g., using AutoDock Vina with target proteins like E. coli DNA gyrase) .
  • ADME analysis to evaluate bioavailability differences caused by bromonaphthalene’s hydrophobicity .
  • Replicating assays under standardized conditions (e.g., Mueller-Hinton agar for antimicrobial tests) .

Basic: What are the solubility and stability profiles of this compound under laboratory conditions?

The compound is sparingly soluble in water but dissolves in DMSO or DMF. Stability studies indicate degradation under UV light (λ > 300 nm) within 72 hours, necessitating storage in amber vials at -20°C for long-term preservation . Aqueous solutions at pH > 8 undergo gradual hydrolysis of the triazole ring, monitored via UV-Vis spectroscopy (λ = 270 nm) .

Advanced: How can computational methods predict the pharmacological potential of this compound?

PASS Online predicts activity spectra (e.g., antimicrobial, anticancer) based on structural analogs. Molecular dynamics simulations (e.g., GROMACS) assess stability in target binding pockets, while QSAR models correlate substituent electronegativity with IC₅₀ values . For instance, bromine’s polarizability may enhance interactions with hydrophobic enzyme pockets .

Basic: What safety protocols are recommended for handling this compound?

Use nitrile gloves and fume hoods due to potential skin/eye irritation. Avoid inhalation of powdered forms; store in sealed containers with desiccants to prevent hygroscopic degradation . Emergency procedures include rinsing exposed areas with water for 15 minutes and consulting SDS for toxicity data .

Advanced: How does substituent variation on the triazole ring influence electrochemical properties?

Cyclic voltammetry reveals that electron-withdrawing groups (e.g., -Br) lower reduction potentials (e.g., E₁/2 = -1.2 V vs. Ag/AgCl), enhancing redox activity. DFT calculations (B3LYP/6-31G*) correlate HOMO-LUMO gaps with antioxidant efficacy, where narrower gaps (~3.5 eV) predict radical scavenging potential .

Basic: What chromatographic methods are effective for purity assessment?

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves impurities with retention times < 2% deviation from the main peak. TLC (silica gel, ethyl acetate/hexane 3:7) confirms reaction completion (Rf = 0.5–0.6) .

Advanced: What strategies address low yields in bromonaphthalene-thiol coupling reactions?

  • Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for regioselective C-Br activation .
  • Microwave-assisted synthesis reduces reaction times (30 mins vs. 24 hours) and improves yields by 15–20% .
  • In situ FTIR monitors intermediate formation, enabling real-time optimization .

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